Emodin 1-O-beta-D-glucoside

Beschreibung

Contextualization within Anthraquinone (B42736) Glycoside Research

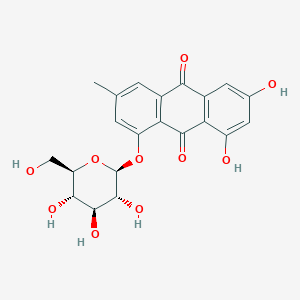

Emodin (B1671224) 1-O-beta-D-glucoside belongs to the broad class of compounds known as anthraquinone glycosides. The fundamental structure of these molecules consists of an anthraquinone core—a tricyclic aromatic ketone—covalently bonded to a sugar moiety. In the case of Emodin 1-O-beta-D-glucoside, the aglycone is emodin (1,3,8-trihydroxy-6-methylanthraquinone), and the sugar component is a beta-D-glucose molecule attached at the C-1 hydroxyl group. nih.govnih.govchemspider.com

The broader family of anthraquinones, including both glycosides and aglycones, is known for a wide array of biological activities, which has spurred extensive research into their potential applications. nih.govnih.gov

Natural Occurrence and Isolation Methodologies for Research Purity

This compound is synthesized by a variety of plant species. It is frequently identified in plants from the Polygonaceae family, such as Polygonum cuspidatum (Japanese knotweed) and various species of Rheum (rhubarb). chemsrc.comchemfaces.combiocrick.com It has also been reported in other plants like Polygonum sachalinense, Polygonum hypoleucum, and Cassia obtusifolia. chemfaces.comchemfaces.combiocrick.com The concentration of this compound can vary significantly between different plant parts, with rhizomes and roots often being rich sources. chemfaces.com

To obtain this compound of high purity for academic research, a multi-step isolation and purification process is employed. The general workflow begins with the collection and processing of the plant material, which is typically dried and ground.

Extraction: The initial step involves extracting the crude mixture of compounds from the plant matrix. This is commonly achieved using solvents such as methanol (B129727) or ethanol. chemfaces.combiocrick.com

Fractionation and Purification: The crude extract, containing a complex mixture of phytochemicals, then undergoes various chromatographic techniques to isolate the target compound. A common approach involves:

Liquid-Liquid Partitioning: To separate compounds based on their polarity.

Column Chromatography: Using stationary phases like silica (B1680970) gel to separate individual compounds.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the fine purification of the compound. mdpi.comnih.gov Methods often use a C18 column with a gradient elution system, typically involving acetonitrile (B52724) and water with additives like formic acid. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique has also been effectively used for the separation of anthraquinones from plant extracts. mdpi.com

The purity of the isolated this compound is then confirmed using analytical techniques such as HPLC and mass spectrometry (MS). biocrick.commdpi.com

Table 1: Natural Sources and Isolation Overview

| Plant Species | Family | Plant Part(s) | Common Isolation Techniques |

|---|---|---|---|

| Polygonum cuspidatum | Polygonaceae | Rhizome, Roots | Methanol/Ethanol Extraction, HPLC, Mass Spectrometry chemsrc.combiocrick.comnih.gov |

| Rheum palmatum | Polygonaceae | Rhizome, Roots | Solvent Extraction chemfaces.combiocrick.com |

| Polygonum sachalinense | Polygonaceae | Rhizome, Roots, Leaves | Bioassay-guided fractionation chemfaces.comchemfaces.com |

| Polygonum hypoleucum | Polygonaceae | Not specified | Not specified chemfaces.comchemfaces.com |

Historical and Current Trajectories in this compound Research

Historically, research on this compound was often part of broader phytochemical investigations of medicinal plants known in traditional medicine, such as those from the Rheum and Polygonum genera. researchgate.netnih.govfrontiersin.org Early studies focused on the isolation, identification, and structural elucidation of this and other related anthraquinones. chemfaces.combiocrick.com

In more recent years, the focus of research has shifted towards investigating the specific biological activities of the purified compound. A notable area of current research is its potential as a neuroprotective agent. chemfaces.combiocrick.com Studies have explored its effects in models of cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. nih.gov Another significant research trajectory is its role as a bacterial neuraminidase inhibitor, with studies demonstrating its potent and noncompetitive inhibition of this enzyme. chemsrc.commedchemexpress.com

The development of advanced analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), has been instrumental in accurately identifying and quantifying this compound in complex plant extracts and biological samples. biocrick.comnih.gov

Table 2: Key Research Areas for this compound

| Research Area | Key Findings |

|---|---|

| Neuroprotection | Investigated for protective effects against cerebral injury and neuronal damage. chemfaces.combiocrick.comnih.gov |

| Enzyme Inhibition | Identified as a potent, noncompetitive inhibitor of bacterial neuraminidase. chemsrc.commedchemexpress.com |

| Comparative Bioactivity | Studies compare its activity to emodin and other glycosides to understand structure-activity relationships. researchgate.netchemfaces.com |

| Analytical Chemistry | Development of HPLC-MS methods for identification and quantification in various matrices. biocrick.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFEBMBNPRRSI-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020031 | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38840-23-2 | |

| Record name | Emodin 1-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38840-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN 1-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Bioanalytical Methodologies for Emodin 1 O Beta D Glucoside Research

Chromatographic Techniques in Emodin (B1671224) 1-O-beta-D-glucoside Profiling

Chromatographic methods are fundamental in separating and identifying Emodin 1-O-beta-D-glucoside from complex plant extracts and biological samples.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) in Compound Quantification

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of this compound. This method allows for the simultaneous determination of multiple anthraquinones and their glucosides in plant materials like rhubarb. nih.gov HPLC-DAD methods have been established for the quantitative analysis of emodin-1-beta-d-glucoside, among other related compounds. nih.gov

In a comparative analysis of three polygonaceous medicinal plants, an HPLC-DAD method was developed for the simultaneous analysis of fourteen characteristic components, including emodin-1-O-β-D-glucoside. rsc.org The method demonstrated good sensitivity, repeatability, and accuracy, proving suitable for the quality control of these herbs. rsc.org

Table 1: HPLC-DAD Method Parameters for Analysis of this compound

| Parameter | Details | Source |

|---|---|---|

| Column | C18 reverse-phase | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724)/water | nih.gov |

| Detection | Diode Array Detector (DAD) at 254 nm | nih.gov |

| Application | Quantitative determination in rhubarb | nih.gov |

| Detection Limits | 0.02-0.2 µg/mL for anthraquinones | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique essential for identifying and quantifying metabolites of this compound in biological matrices such as plasma. frontiersin.orgfrontiersin.org This method is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound in the body. frontiersin.orgbohrium.com

A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of several compounds, including emodin-8-O-β-D-glucopyranoside and emodin, in rat plasma. frontiersin.orgfrontiersin.org This method has been successfully applied to pharmacokinetic studies following oral administration of plant extracts. frontiersin.orgfrontiersin.org In such studies, after oral administration of this compound, its aglycone, emodin, is often the primary metabolite detected in plasma. frontiersin.orgnih.gov The transformation of the glycoside to the aglycone can significantly influence its pharmacological and toxicological effects. nih.gov

Research has shown that after oral administration of a Radix Polygoni Multiflori extract to rats, various components, including emodin, were detected and quantified in plasma using UPLC-MS/MS. nih.gov The pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the curve), were determined to understand the in vivo behavior of these compounds. nih.gov

Table 2: Pharmacokinetic Parameters of Emodin after Oral Administration of a Plant Extract in Rats

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Cmax (ng/mL) | 175 ± 33.8 | nih.gov |

| Tmax (h) | Not specified |

| AUC (0-t) (ng·h/mL) | Not specified | |

Note: The table presents the Cmax for emodin, the aglycone of this compound, as it is a key metabolite measured in pharmacokinetic studies.

Rapid Resolution Liquid Chromatography (RRLC) for Comparative Analysis

Rapid Resolution Liquid Chromatography (RRLC) offers a significant advantage in terms of analysis speed without compromising resolution. This technique, often coupled with DAD or mass spectrometry, is particularly useful for the comparative analysis of chemical constituents in different plant species or processed products. biocrick.comthieme-connect.com

An RRLC-DAD/ESI-MSn method was developed for the comparative analysis of components in Heshouwu and its processed form, Zhi-heshouwu. biocrick.com This study successfully identified or tentatively characterized 23 compounds, highlighting the chemical changes that occur during processing. biocrick.com

Spectroscopic and Spectrometric Approaches in this compound Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for the unambiguous structural and stereochemical confirmation of this compound. ffhdj.comacs.org The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and spatial arrangement. ffhdj.com The β-configuration of the D-glucose moiety is a key structural feature that can be confirmed by NMR. ffhdj.com

Detailed 1H and 13C NMR data have been reported for this compound, allowing for its definitive identification. ffhdj.com For instance, the anomeric proton of the glucose unit typically appears as a doublet with a specific coupling constant in the 1H NMR spectrum, which is characteristic of the β-linkage. researchgate.net

Table 3: Key 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| H-4 | 7.48 (s) | 119.9 | ffhdj.com |

| H-5 | 7.36 (d) | 106.9 | ffhdj.com |

| H-7 | 7.18 (d) | 107.8 | ffhdj.com |

| H-1' | 5.18 (d) | 101.1 | ffhdj.com |

| C-1 | - | 162.2 | ffhdj.com |

| C-9 | - | 187.0 | ffhdj.com |

| C-10 | - | 182.4 | ffhdj.com |

Note: The data presented is for a related compound, physcion-8-O-β-D-glucopyranoside, as a representative example of the type of data obtained from NMR analysis of anthraquinone (B42736) glucosides. Specific data for this compound may vary slightly.

Electrospray Ionization-Ion Trap-Time-of-Flight Mass Spectrometry (ESI-IT-TOF MS) in Complex Mixture Analysis

Electrospray Ionization-Ion Trap-Time-of-Flight Mass Spectrometry (ESI-IT-TOF MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements, which are crucial for determining the elemental composition of compounds. biocrick.comoup.com This method is particularly valuable for the analysis of complex mixtures, such as plant extracts, enabling the identification of known and unknown constituents. biocrick.com

An HPLC/ESI-IT-TOF MS method was successfully used for the analysis of multiple constituents in Polygonum cuspidatum. biocrick.com This approach allowed for the identification or tentative characterization of ten constituents, including Emodin-1-O-glucoside, by analyzing their fragmentation pathways. biocrick.com The accurate mass data obtained from TOF MS helps to confirm the molecular formula of the detected compounds. oup.com

In one study, UPLC-ESI-Q-TOF-MS/MS was used to identify chemical constituents in Polygoni Cuspidati Folium. oup.com Emodin-1-O-β-d-glucoside was identified with a retention time of 15.65 minutes, and its molecular formula was confirmed as C21H20O10 based on the accurate mass measurement. oup.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Emodin |

| Physcion-8-O-β-D-glucopyranoside |

| Emodin-8-O-β-D-glucopyranoside |

| Chrysophanol (B1684469) |

| Rhein |

| Aloe-emodin (B1665711) |

| Sennoside A |

| Sennoside B |

| Emodin-1-beta-d-glucoside |

| Emodin-8-beta-d-glucoside |

| Chrysophanol-1-beta-d-glucoside |

| Chrysophanol-8-beta-d-glucoside |

| Rhein-8-beta-d-glucoside |

| Piceid |

| 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside |

| Rhaponticoside |

| Torachrysone-8-O-β-D-glucoside |

| Resveratrol |

| Physcion (B1677767) |

| Gallic acid |

| Catechin |

| Physcion-1-O-β-D-glycoside |

| Chrysophanol-8-O-β-D-glycoside |

| Questin |

| Citreorosein |

| Questinol |

| Torachrysone |

| Quercetin |

| Hyperoside |

| Isoquercitrin |

| Reynoutrin |

| Avicularin |

| Quercitrin |

| Caffeic acid |

| Ferulic acid |

| Polydatin |

| Rutin |

| Chlorogenic acid |

| Endocrocin |

| Dermolutein |

| Rubrofusarin-6-O-β-D-gentiobioside |

| Chrysophanol-1-O-β-D-glucopyranosyl-(1-3)-β-D-glucopyranosyl-(1-6)-β-D-glucopyranoside |

| Obtusifolin-2-O-β-D-glucopyranoside |

| Aurantio-obtusin-6-O-β-D-glucopyranoside |

| 1-hydroxyl-2-acetyl-3,8-dimethoxy-6-O-β-D-apiofuranosyl-(1-2)-β-D-glucosylnaphthalene |

| Toralactone-9-O-β-D-gentiobioside |

| Aurantio-obtusin |

| Rubrofusarin-6-O-β-D-apiofuranosyl-(1-6)-O-β-D-glucopyranoside |

| Glycyrrhizic acid |

| Schisandrin |

| Gomisin D |

| Ononin |

| Formononetin |

| Schisandrol B |

| Schaftoside |

| Liquiritin |

| Deoxyschizandrin |

| Liquiritinapioside |

| Isoliquiritinapioside |

| Ophiopogonin D |

| Ergosterol |

| Ergosterol-26-O-β-d-glucopyranoside |

Metabolomics and Proteomics in this compound Research

The fields of metabolomics and proteomics offer powerful tools to elucidate the complex interactions of compounds like this compound and its active metabolite, emodin, within biological systems. These "omics" technologies provide a global view of the changes in small-molecule metabolites and proteins, respectively, offering insights into metabolic reprogramming and target engagement.

While direct global metabolite profiling studies on this compound are limited, extensive research has been conducted on its aglycone, emodin. These studies reveal significant alterations in key metabolic pathways following emodin exposure.

In studies on breast cancer cells, emodin has been shown to modulate several metabolic pathways crucial for tumor progression. chemfaces.com An untargeted metabolomics analysis revealed that emodin significantly affects pathways such as glutathione (B108866) metabolism, the methionine cycle, the citrate (B86180) (TCA) cycle, and purine (B94841) metabolism. chemfaces.com For instance, emodin was found to downregulate the levels of key metabolites in the purine pathway, including xanthine (B1682287) and guanine (B1146940) nucleoside, and to reduce the content of malate (B86768) and succinate (B1194679) within the TCA cycle. chemfaces.com

Research on liver cells has also highlighted emodin's impact on metabolic functions. It has been shown to affect primary bile acid biosynthesis and steroid biosynthesis. tandfonline.com Furthermore, emodin can interfere with fatty acid metabolism, a finding supported by observations of its influence on mitochondrial fatty acid β-oxidation. nih.govresearchgate.net The metabolism of emodin itself primarily involves processes like hydroxylation and glucuronidation, catalyzed by cytochrome P450 enzymes and UGTs, respectively. researchgate.net

Table 1: Metabolic Pathways Affected by Emodin (Aglycone of this compound)

| Metabolic Pathway | Key Affected Metabolites | Observed Effect | Research Context |

|---|---|---|---|

| Purine Metabolism | Xanthine, Guanine nucleoside, Hypoxanthine | Downregulation | Breast Cancer Cells chemfaces.com |

| Citrate (TCA) Cycle | Malate, Succinate | Downregulation | Breast Cancer Cells chemfaces.com |

| Glutathione Metabolism | Glutathione, Oxidized glutathione | Altered levels | Breast Cancer Cells chemfaces.com |

| Fatty Acid β-Oxidation | - | Inhibition | Rat Liver nih.govnih.gov |

| Primary Bile Acid Biosynthesis | - | Affected | - tandfonline.com |

Proteomic methodologies have been instrumental in identifying the protein targets through which emodin, the active form of this compound, exerts its effects.

A label-free proteomics study investigating emodin-induced effects in rat livers identified 4,530 proteins, with 892 showing differential expression. nih.govnih.gov Bioinformatic analysis of these proteins revealed that emodin primarily interferes with oxidation-reduction processes and mitochondrial metabolic pathways. nih.govnih.gov Molecular docking studies further suggested that very long-chain specific acyl-CoA dehydrogenase (ACADVL) and mitochondrial complex IV are potential direct targets of emodin. nih.govnih.gov This interaction leads to the inhibition of fatty acid β-oxidation, the citric acid cycle, and oxidative phosphorylation, ultimately inducing oxidative stress. nih.govnih.gov

Other studies have identified a range of specific protein targets for emodin. These include casein kinase 2 (CK2), which is considered a well-characterized target to which emodin binds with high affinity. chemfaces.cn Additional identified targets include protein tyrosine kinase p56lck and β-hydroxyacyl-acyl carrier protein dehydratase. chemfaces.cn Network pharmacology and molecular docking have also predicted interactions between emodin and proteins such as Heat shock protein 90kDa alpha class A member 1 (HSP90AA1), Prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2), Glutathione S-transferase P1 (GSTP1), Superoxide (B77818) dismutase 2 (SOD2), Mitogen-activated protein kinase 3 (MAPK3), and Proliferating cell nuclear antigen (PCNA). nih.gov

While experimental proteomic data on this compound is scarce, computational in silico studies have been performed to predict its potential protein interactions. Molecular docking simulations suggest that this compound may directly bind to the main protease (Mpro) of SARS-CoV-2, interacting with key residues in its active site such as Cys145, Glu166, and His163. tandfonline.comnih.govnih.gov Another study identified it as a potential new uncoupler of the neuronal nitric oxide synthase-post-synaptic density protein-95 (nNOS-PSD-95) interaction.

Table 2: Potential Protein Targets of Emodin and Predicted Targets of this compound

| Compound | Identified/Predicted Protein Target | Method of Identification |

|---|---|---|

| Emodin | Acyl-CoA Dehydrogenase, Very Long Chain (ACADVL) | Proteomics & Molecular Docking nih.govnih.gov |

| Emodin | Mitochondrial Complex IV | Proteomics & Molecular Docking nih.govnih.gov |

| Emodin | Casein Kinase 2 (CK2) | Biochemical Assays chemfaces.cn |

| Emodin | HSP90AA1, PTGS2, GSTP1, SOD2, MAPK3, PCNA | Network Pharmacology & Docking nih.gov |

| Emodin | Protein Tyrosine Kinase p56lck | - chemfaces.cn |

| Emodin | β-hydroxyacyl-acyl carrier protein dehydratase | - chemfaces.cn |

| This compound | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking (In Silico) tandfonline.comnih.govnih.gov |

Pharmacokinetic and Dispositional Aspects of Emodin 1 O Beta D Glucoside in Biological Systems

Absorption Mechanisms and Modulating Factors for Emodin (B1671224) 1-O-beta-D-glucoside

The absorption of Emodin 1-O-beta-D-glucoside from the gastrointestinal tract is a complex process, primarily dictated by its conversion to emodin and the subsequent transport of the aglycone across the intestinal epithelium.

While direct transport studies on this compound are limited, research using Caco-2 cell monolayers—a model for human intestinal absorption—provides significant insights through the study of its aglycone, emodin. The transport of emodin is influenced by efflux transporters, which are proteins that actively pump substrates out of cells, thereby limiting their absorption.

Table 1: Effect of Transport Inhibitors on Emodin Absorption in Caco-2 Cells

| Inhibitor | Target Transporter(s) | Observed Effect on Emodin Absorption |

|---|---|---|

| Verapamil (B1683045) | P-glycoprotein (P-gp) | Increased absorption |

| Cyclosporine | P-glycoprotein (P-gp) | Increased absorption |

| Phloridzin | SGLT1 (Sodium-glucose cotransporter 1) | Inhibited absorption |

This table summarizes findings indicating that inhibitors of the efflux pump P-glycoprotein enhance the absorption of emodin across Caco-2 cell monolayers, suggesting P-gp actively removes emodin from intestinal cells. Conversely, the inhibition by phloridzin suggests a potential role for a glucose transporter in its uptake.

The absorption of emodin, and by extension its glucoside precursor, can be significantly modulated by co-administered compounds, primarily through the inhibition of its metabolism. nih.gov Since emodin has poor oral bioavailability due to extensive glucuronidation, compounds that inhibit this metabolic process can enhance its systemic exposure. nih.gov

Two notable examples are:

2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG): This compound has been shown to inhibit the phase II metabolism of emodin by down-regulating the expression of the UGT1A8 enzyme, which is involved in glucuronidation. nih.gov

Piperine (B192125): The active alkaloid in black pepper, piperine, significantly increases the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of emodin. nih.govnih.gov This is achieved by markedly inhibiting the glucuronidation of emodin, which decreases the levels of its glucuronide metabolite. nih.govresearchgate.net Co-administration with piperine was found to increase the AUC of emodin by 221% and its Cmax by 258%. researchgate.net

These findings underscore that drug-drug or herb-drug interactions at the level of metabolic enzymes can profoundly impact the bioavailability of emodin derived from this compound. researchgate.net

Distribution Profile of this compound in Tissues and Organs

Following absorption, the distribution of this compound is dictated by the physicochemical properties of its aglycone, emodin, and its metabolites.

Studies on a closely related isomer, Emodin-8-O-beta-D-glucoside, have demonstrated that it is capable of penetrating the blood-brain barrier (BBB) and distributing into brain tissue. mdpi.comnih.govresearchgate.net This ability to cross the BBB is significant, as it allows the compound to exert potential effects within the central nervous system. mdpi.comresearchgate.net The penetration of the BBB by the glucoside form is a key finding, suggesting it may act as a carrier to deliver the active emodin moiety to the brain. mdpi.comresearchgate.net

Once in the systemic circulation, emodin and its metabolites show a pattern of distribution in various organs. Pharmacokinetic experiments have found that after oral administration, emodin is predominantly found in the liver and the brain. nih.gov However, other studies indicate that both the parent emodin and its metabolites are primarily distributed to the kidney. researchgate.net This apparent discrepancy may reflect different experimental conditions or time points of measurement. The accumulation in these specific organs—liver, brain, and kidneys—has important implications for both the therapeutic potential and the toxicological evaluation of the compound. researchgate.netnih.gov

Table 2: Reported Tissue Distribution of Emodin

| Tissue / Organ | Finding | Implication |

|---|---|---|

| Kidney | Predominant site of distribution for emodin and its metabolites. researchgate.net | A key organ for both potential therapeutic action and toxicity assessment. |

| Liver | A primary site of accumulation after oral intake. nih.gov | Reflects its role as the main site of metabolism. |

| Brain | Emodin has been detected in brain tissue. nih.gov | Correlates with findings that its glucoside can cross the blood-brain barrier. |

This table highlights the major organs where emodin, the active aglycone of this compound, accumulates after administration.

Metabolism of this compound and its Aglycone Emodin

The metabolism of this compound begins with the hydrolysis of the glycosidic bond to release the aglycone, emodin. This initial step can be carried out by intestinal microflora or by enzymes in the liver. The subsequent metabolism of emodin is extensive and is a primary determinant of its low bioavailability. nih.gov

Emodin undergoes rapid phase II metabolism, primarily through glucuronidation, a process that attaches glucuronic acid to the molecule, making it more water-soluble and easier to excrete. researchgate.netwikipedia.org This process is so efficient that the parent form of emodin is often almost undetectable in vivo after oral administration. nih.gov The dominant metabolite formed is Emodin-3-O-β-d-glucuronide, which can account for over 96% of the glucuronidated forms in liver microsomes. acs.org

The key enzymes involved in the metabolism of emodin include:

Cytochrome P450 (CYP) enzymes: CYP1A2 and CYP2E1 play a role in the hydroxylation of emodin. researchgate.net

UDP-glucuronosyltransferases (UGTs): A number of UGT enzymes are responsible for its extensive glucuronidation, including UGT1A1, UGT1A9, and UGT2B7 in the liver. researchgate.netacs.org UGT1A8 is also involved in intestinal metabolism. nih.gov

Hydroxylated metabolites are primarily excreted through urine and feces, while the more abundant glucuronidated metabolites are eliminated mainly via urine and bile. researchgate.net

Glucuronidation Pathways and UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II metabolic pathway for emodin, the active form of this compound. This process involves the covalent attachment of glucuronic acid to the emodin molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) frontiersin.orglongdom.org. This conjugation significantly increases the water solubility of the compound, preparing it for excretion longdom.orgresearchgate.net.

The UGT superfamily of enzymes is primarily located in the liver and intestines nih.govnih.gov. Several specific UGT isoforms have been identified as key players in the glucuronidation of emodin. In vitro studies using rat liver microsomes have demonstrated that CYP1A2, CYP2E1, UGT1A1, UGT1A9, and UGT2B7 play a crucial role in the metabolism of emodin researchgate.netnih.gov. Further research has highlighted the importance of UGT1A8, UGT1A10, and UGT2B7 in this process researchgate.net. Emodin-3-O-β-D-glucuronide is a major glucuronidated metabolite of emodin found both in vivo and in vitro researchgate.net. The expression and activity of these UGTs can be influenced by co-administered substances, potentially altering the metabolic rate and bioavailability of emodin researchgate.net.

| UGT Isoform | Role in Emodin Glucuronidation | Reference |

|---|---|---|

| UGT1A1 | Plays a key role in the metabolism of emodin in rat liver microsomes. | researchgate.netnih.gov |

| UGT1A8 | Involved in emodin glucuronidation; its expression can be down-regulated by other compounds. | researchgate.net |

| UGT1A9 | Identified as a key enzyme in emodin metabolism. | researchgate.netnih.gov |

| UGT1A10 | Participates in the glucuronidation of emodin. | researchgate.net |

| UGT2B7 | Plays a significant role in emodin metabolism. Emodin may also downregulate the gene expression of UGT2B7. | researchgate.netresearchgate.net |

Sulfonation and Other Phase II Metabolic Processes

Besides glucuronidation, sulfonation is another important Phase II metabolic pathway for emodin. This reaction involves the transfer of a sulfonate group to the emodin molecule, further increasing its polarity and facilitating its excretion researchgate.net. The resulting O-sulfates are readily eliminated from the body. A sulfated derivative, emodin 8-O-beta-D-glucopyranosyl-6-O-sulfate, has been isolated from the roots of Rheum emodi, indicating that sulfation can occur on the glucoside form as well nih.gov.

Another potential Phase II pathway is glutathione (B108866) conjugation. While direct evidence for this compound is limited, studies on emodin have identified the formation of an emodin-cysteine adduct in cell cultures rsc.org. This suggests that emodin may undergo conjugation with glutathione, a process that typically serves to detoxify reactive metabolites longdom.orgresearchgate.net.

Hepatic and Renal Metabolic Profiles

The liver is the principal organ for the metabolism of xenobiotics, including emodin and its glycosides nih.govrsc.orgresearchgate.net. After oral administration, this compound is likely hydrolyzed to emodin, which then enters the liver. Here, it undergoes extensive Phase II metabolism, primarily glucuronidation and sulfonation, catalyzed by hepatic UGT and sulfotransferase enzymes frontiersin.orgnih.gov. The liver's role is central to the detoxification and preparation of these compounds for elimination researchgate.net.

The kidneys also play a significant role in the metabolism and disposition of emodin and its metabolites researchgate.netnih.gov. Following absorption, both the parent compound and its metabolites are distributed to various tissues, with a predominant accumulation in the kidneys researchgate.netnih.govresearchgate.net. The kidneys are not only a site of distribution but also possess metabolic capabilities, containing UGT isoforms that can contribute to the glucuronidation process nih.gov. Emodin has been shown to have effects on renal cells, potentially influencing mitochondrial homeostasis and fibrosis through various signaling pathways nih.govnih.gov.

Excretion Pathways and Metabolite Clearance of this compound

The clearance of this compound and its metabolites from the body occurs through multiple routes, primarily involving renal and biliary excretion researchgate.netnih.gov. The specific pathway depends on the chemical properties of the metabolite.

A significant portion of orally administered emodin (approximately 56%) is not absorbed and is excreted unchanged in the feces researchgate.netnih.gov. The absorbed fraction is metabolized, and the resulting metabolites are eliminated as follows:

Glucuronidated metabolites : These highly water-soluble conjugates are predominantly excreted via urine and bile researchgate.netnih.gov. Biliary excretion leads to elimination through the feces.

Hydroxylated metabolites : These Phase I metabolites are mainly excreted through both urine and feces researchgate.netnih.gov.

Sulfate conjugates : Sulfated metabolites are also readily excreted, primarily in the urine karger.com.

Studies in rats have shown that after oral administration of a Radix Polygoni Multiflori extract containing emodin glucosides, most of the active components were excreted mainly through feces and bile researchgate.net. A smaller portion was converted into other products and eliminated via urine and feces researchgate.net. The enterohepatic circulation of emodin and its conjugates has also been noted, which can lead to multiple absorption peaks in pharmacokinetic profiles frontiersin.orgkarger.com.

| Compound/Metabolite | Primary Excretion Route(s) | Reference |

|---|---|---|

| Unabsorbed Emodin | Feces (as prototype) | researchgate.netnih.gov |

| Glucuronidated Metabolites | Urine, Bile (feces) | researchgate.netnih.gov |

| Hydroxylated Metabolites | Urine, Feces | researchgate.netnih.gov |

| Sulfate Conjugates | Urine | karger.com |

Molecular Pharmacology and Cellular Mechanisms of Emodin 1 O Beta D Glucoside

Modulation of Cellular Signaling Cascades by Emodin (B1671224) 1-O-beta-D-glucoside

Emodin 1-O-beta-D-glucoside exerts its biological effects by interacting with and modulating several critical signaling pathways. These interactions can lead to the regulation of gene expression and ultimately influence cellular responses. The following subsections detail the compound's influence on specific signaling cascades.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Regulation

Emodin and its glucosides have been shown to be potent inhibitors of the NF-κB signaling pathway, a crucial regulator of inflammatory responses. mdpi.com Emodin-6-O-β-D-glucoside, a structurally related compound, has been observed to suppress the activation of NF-κB by High Mobility Group Box 1 (HMGB1) in human umbilical vein endothelial cells (HUVECs). chemfaces.com This suppression leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). chemfaces.com The mechanism of inhibition often involves preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, emodin and its derivatives block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its DNA-binding activity and the transcription of pro-inflammatory genes. nih.govresearchgate.net

| Cell Line | Stimulant | Key Findings |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Mobility Group Box 1 (HMGB1) | Emodin-6-O-β-D-glucoside suppressed HMGB1-induced NF-κB activation and TNF-α production. chemfaces.com |

| Bone Marrow-Derived Mast Cells (BMMCs) | Phorbol myristate acetate (B1210297) (PMA) + A23187 | Emodin attenuated the nuclear translocation of NF-κB p65 by reducing IκBα phosphorylation and degradation. nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38) Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Emodin and its derivatives have been shown to modulate these pathways. For instance, emodin can inhibit the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner in stimulated mast cells. nih.gov In the context of acute pancreatitis, emodin has been found to downregulate the expression of the JNK-cJUN pathway in pancreatic tissues. rsc.org Specifically, it reduces the elevated levels of phosphorylated JNK and phosphorylated c-JUN. rsc.org Furthermore, emodin can inhibit the MAPK P38 signaling pathway, which is involved in modulating mitochondria-dependent apoptotic signals. nih.gov

| Pathway | Cell/Animal Model | Key Findings |

| ERK1/2, JNK, p38 | Bone Marrow-Derived Mast Cells (BMMCs) | Emodin dose-dependently attenuated the phosphorylation of ERK1/2, JNK, and p38. nih.gov |

| JNK | Acute Pancreatitis Mouse Model | Emodin downregulated the JNK-cJUN pathway in pancreatic tissues. rsc.org |

| p38 MAPK | - | Emodin activates the MAPK P38 signaling pathway to modulate apoptotic signals. nih.gov |

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Signaling Axis Interactions

The PI3K/AKT signaling pathway is a key regulator of cell survival, growth, and proliferation. Emodin and its glucosides have been shown to interact with this pathway. Studies have demonstrated that emodin can inhibit the PI3K/AKT/mTOR signaling pathway by decreasing the phosphorylation levels of PI3K, AKT, and mTOR in a dose-dependent manner. researchgate.net This inhibition can reverse resistance to chemotherapy drugs like 5-fluorouracil (B62378). nih.gov In some contexts, emodin can activate the Sirt1/AKT pathway, which plays a role in anti-apoptosis. frontiersin.org Emodin has also been found to inhibit the PI3K/AKT pathway as part of its mechanism in modulating mitochondria-dependent apoptotic signals. nih.gov

| Cell Line/Model | Effect | Key Findings |

| L02 cells | Inhibition | Emodin significantly decreased the expression levels of p-PI3K, p-AKT, and p-mTOR in a dose-dependent manner. researchgate.net |

| Breast Cancer Cells | Reversal of Chemoresistance | Emodin can reverse 5-fluorouracil resistance through the PI3K/Akt signaling pathway. nih.gov |

| H9c2 cells | Activation | Emodin activated the Sirt1/AKT pathway, contributing to anti-apoptotic effects. frontiersin.org |

JAK/STAT Pathway Engagement

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. nih.gov Aberrant activation of this pathway is implicated in various diseases, including cancer. nih.gov Emodin-8-β-D-glucoside has been identified as a molecule that can bind to JAK1/2, thereby suppressing STAT signaling. nih.gov This was demonstrated in a study where an extract of Reynoutria japonica, containing emodin-8-β-D-glucoside, inhibited IFN-γ/TNF-α-induced STAT3 phosphorylation in human epidermal keratinocytes and human dermal fibroblasts. nih.gov This suggests that this compound may exert its anti-inflammatory effects by directly targeting the JAK/STAT pathway. nih.gov

| Compound | Target | Cell Line/Model | Key Finding |

| Emodin-8-β-D-glucoside | JAK1/2 | Human Epidermal Keratinocytes, Human Dermal Fibroblasts | Inhibited IFN-γ/TNF-α-induced STAT3 phosphorylation. nih.gov |

Nrf2/Keap1 Pathway Activation and Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is the primary regulator of the cellular antioxidant response. Emodin has been shown to activate this pathway, thereby enhancing the expression of antioxidant enzymes. An extract of Polygonum multiflorum, containing emodin-1-O-β-glucoside, was found to modulate the Nrf2 signaling pathway by increasing the expression of Nrf2 and heme oxygenase-1 (HO-1), while inhibiting Keap1 expression. mdpi.com This activation leads to a reduction in oxidative stress markers like malondialdehyde (MDA). mdpi.com In some cancer cells, however, emodin has been observed to suppress cisplatin-induced translocation of Nrf2. unimi.it

| Source/Compound | Cell/Animal Model | Key Findings |

| Polygonum multiflorum extract (containing emodin-1-O-β-glucoside) | PM2.5-induced mouse lung tissue | Enhanced Nrf2 and HO-1 expression, inhibited Keap1 expression, and reduced MDA levels. mdpi.com |

| Emodin | Human osteosarcoma MG-63 cells | Partially suppressed cisplatin-induced Nrf2 translocation. unimi.it |

Wnt/β-catenin Signaling Regulation

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is often associated with cancer. Emodin has been shown to inhibit the Wnt/β-catenin signaling pathway in colon cancer cells. nih.gov This inhibition leads to a decrease in the expression of downstream target genes such as TCF4, cyclin D1, and c-Myc. nih.gov By downregulating this pathway, emodin can suppress epithelial-mesenchymal transition (EMT), thereby inhibiting cancer cell invasion and migration. nih.gov In other contexts, such as hypoxia-induced cell injury, emodin has been shown to activate the Wnt/β-catenin pathway as part of a protective mechanism. frontiersin.org

| Cell Line/Model | Effect | Key Findings |

| RKO colon cancer cells | Inhibition | Emodin inhibited the Wnt/β-catenin signaling pathway, leading to decreased expression of TCF4, cyclin D1, and c-Myc, and suppression of EMT. nih.gov |

| H9c2 cells (hypoxia-induced) | Activation | Emodin activated the Wnt/β-catenin pathway, contributing to cell viability and inhibiting apoptosis. frontiersin.org |

PPAR-γ and Sirtuin 1 (Sirt1) Pathway Crosstalk

Emodin, the aglycone of this compound, has been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Sirtuin 1 (Sirt1) pathways. nih.gov There is a synergistic relationship between these pathways, where PPAR-γ can stimulate the expression of Sirt1, and both can inhibit NF-κB signaling, a key player in inflammation. nih.gov Emodin has been found to significantly increase the mRNA expression of both PPAR-γ and Sirt1. nih.gov This activation is linked to the regulation of lipid metabolism and the suppression of inflammatory responses. nih.govnih.gov For instance, emodin has been observed to reverse the downregulation of PPAR-γ in activated macrophage-like cells (RAW264.7), suggesting a mechanism for its anti-inflammatory effects. nih.gov Furthermore, the activation of the PPARα/γ-AMPK-SIRT1 pathway is crucial for the anti-influenza A virus effects of emodin and its analogs. nih.gov

Toll-like Receptor (TLR) and Inflammasome (NLRP3) Pathway Modulation

This compound's aglycone, emodin, significantly modulates inflammatory pathways involving Toll-like Receptors (TLRs) and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. frontiersin.orgmdpi.com Emodin has been shown to inhibit the TLR4/MyD88/NF-κB/NLRP3 inflammasome pathway. frontiersin.org This inhibition leads to a reduction in the expression of NLRP3, pro-IL-1β, and IL-1β. frontiersin.org Specifically, emodin treatment attenuates the secretion of IL-1β by inhibiting the activation of the NLRP3 inflammasome induced by various stimuli. mdpi.com It also downregulates the expression of NLRP3, apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), and caspase-1. mdpi.com This modulation of the TLR/NLRP3 pathway is a key mechanism behind the anti-inflammatory properties of emodin. mdpi.commdpi.com Interestingly, while emodin generally shows anti-inflammatory effects, its derivative, Emodin 8-O-glucoside, has been found to promote the secretion of pro-inflammatory cytokines through the upregulation of the TLR2/MAPK/NF-κB signaling pathway in macrophages. mdpi.comnih.govscienceopen.com

Cyclic GMP-AMP Synthase (cGAS)/Stimulator of Interferon Genes (STING) Signaling

The cGAS-STING signaling pathway is a critical component of the innate immune response that detects cytoplasmic DNA and triggers inflammatory and interferon responses. nih.govbiorxiv.org Emodin has been identified as an inhibitor of the cGAS-STING pathway. researchgate.netnih.gov In models of acetaminophen-induced liver injury, emodin provides protection by suppressing the cGAS-STING signaling pathway, which in turn inhibits apoptosis and inflammation. researchgate.net This inhibitory action on the cGAS/STING/NLRP3 signaling pathway highlights a novel mechanism for the therapeutic effects of emodin in certain pathological conditions. nih.gov The dysregulated activation of the STING pathway is implicated in various diseases, and its modulation by compounds like emodin is a promising area of research. nih.gov

Impact on Gene and Protein Expression by this compound

The pharmacological effects of this compound are underpinned by its ability to regulate the expression of a multitude of genes and proteins involved in critical cellular processes.

Regulation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8)

Emodin, the active component of this compound, is a potent inhibitor of pro-inflammatory cytokine expression. semanticscholar.org It has been shown to effectively reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in various inflammatory models. mdpi.comnih.govsemanticscholar.org For instance, in synoviocytes treated with IL-1β and LPS under hypoxic conditions, emodin markedly inhibited the production of TNF-α, IL-6, and IL-8. semanticscholar.org Similarly, in animal models of pancreatitis, emodin reduced serum levels of TNF-α, IL-1β, and IL-6. semanticscholar.org This broad-spectrum inhibition of pro-inflammatory cytokines is a cornerstone of its anti-inflammatory activity. nih.govsemanticscholar.org However, it is noteworthy that a glycosylated derivative, Emodin 8-O-glucoside, has been reported to have an opposing, pro-inflammatory effect by inducing the secretion of TNF-α and IL-6 in macrophages. mdpi.comnih.govscienceopen.com

Table 1: Effect of Emodin on Pro-inflammatory Cytokine Expression

| Cytokine | Effect of Emodin | Context | Reference |

| TNF-α | Inhibition | Pancreatitis models, synoviocytes | nih.govsemanticscholar.org |

| IL-1β | Inhibition | Pancreatitis models | semanticscholar.org |

| IL-6 | Inhibition | Pancreatitis models, synoviocytes | nih.govsemanticscholar.org |

| IL-8 | Inhibition | Synoviocytes | semanticscholar.org |

Anti-apoptotic and Pro-apoptotic Protein Expression (Bcl-2, Bax, Caspases, Survivin)

This compound and its aglycone, emodin, exert significant influence over the delicate balance between cell survival and programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. nih.govresearchgate.netpreprints.orgresearchgate.net Emodin has been consistently shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.net A common mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio. nih.govresearchgate.netpreprints.org This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, including caspase-3 and caspase-9, which are executioners of apoptosis. nih.govresearchgate.net Furthermore, emodin has been found to decrease the expression of survivin, an inhibitor of apoptosis. nih.gov In some cancer cell lines, emodin treatment led to an increase in cleaved-caspase-3 levels, a marker of apoptosis activation. nih.gov

A study on cervical cancer cells demonstrated that Emodin-8-O-β-D-glucoside can influence the expression of Bcl-2 and Bax, thereby affecting apoptosis. mdpi.com

Table 2: Modulation of Apoptotic Proteins by Emodin

| Protein | Role | Effect of Emodin | Reference |

| Bcl-2 | Anti-apoptotic | Decreased expression | nih.govpreprints.orgnih.gov |

| Bax | Pro-apoptotic | Increased expression | nih.govresearchgate.netpreprints.org |

| Caspase-3 | Pro-apoptotic | Increased activation (cleavage) | nih.govresearchgate.net |

| Caspase-9 | Pro-apoptotic | Increased activation | nih.gov |

| Survivin | Anti-apoptotic | Decreased expression | nih.gov |

Cell Cycle Regulatory Proteins (Cyclin D1, p21)

Emodin has been demonstrated to interfere with the cell cycle progression in cancer cells by targeting key regulatory proteins. nih.govpreprints.orgnih.gov A significant effect of emodin is the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle. nih.govpreprints.orgnih.gov By reducing Cyclin D1 levels, emodin can induce a cell cycle arrest in the G0/G1 phase. nih.gov In addition to its effect on Cyclin D1, emodin has been shown to increase the expression of the p21 protein. preprints.org p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle in response to cellular stress or DNA damage, further contributing to the anti-proliferative effects of emodin. nih.gov The ability of emodin to modulate these cell cycle regulators underscores its potential as an anti-cancer agent. core.ac.ukunt.edu

Table 3: Impact of Emodin on Cell Cycle Regulatory Proteins

| Protein | Function | Effect of Emodin | Reference |

| Cyclin D1 | Promotes G1/S transition | Downregulation | nih.govpreprints.orgnih.gov |

| p21 | Inhibits cell cycle progression | Upregulation/Increased levels | nih.govpreprints.org |

Matrix Metalloproteinase (MMP) and Angiogenic Factor (VEGF, HIF-1α) Inhibition

Emodin, the aglycone of this compound, has demonstrated the ability to inhibit factors associated with angiogenesis, a critical process in tumor development. mdpi.com It has been shown to suppress the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α). mdpi.comunimi.it These actions are crucial as they interfere with the formation of new blood vessels that supply tumors with essential nutrients.

Specifically, emodin has been found to inhibit VEGF-A-dependent proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVEC) in vitro. mdpi.com The compound can also effectively inhibit the expression of the NF-kB factor, which is related to angiogenesis, as well as its regulatory factors, including VEGF, MMP-2, and MMP-9. mdpi.com Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis. mdpi.com Research has shown that emodin can inhibit the expression of MMP-9, which is involved in the migration and invasion of human tongue cancer cells. nih.gov Furthermore, emodin has been observed to decrease the expression of MMP-1 and MMP-13 at the mRNA level. rjpharmacognosy.ir

Table 1: Effects of Emodin on Angiogenic Factors and MMPs

| Target | Effect | Cell Line/Model |

|---|---|---|

| VEGF | Inhibition of synthesis | Cancer cells mdpi.com |

| HIF-1α | Inhibition of expression | Pancreatic cancer cells (MiaPaCa2) mdpi.com |

| MMP-1 | Decreased mRNA expression | Not specified rjpharmacognosy.ir |

| MMP-2 | Inhibition of expression | Not specified mdpi.com |

| MMP-9 | Inhibition of expression | Human tongue cancer SCC-4 cells nih.gov |

| MMP-13 | Decreased mRNA expression | Not specified rjpharmacognosy.ir |

MicroRNA (miRNA) Expression Modulation (e.g., miR-138, miR-26a, miR-34a)

Emodin has been shown to exert its effects by modulating the expression of various microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression.

miR-138: Studies have indicated that emodin can upregulate miR-138, which in turn protects cardiomyocytes from hypoxia-induced injury. nih.gov Overexpression of miR-138 enhanced the protective effect of emodin, while silencing it weakened this effect. nih.gov

miR-26a: Emodin has been found to negatively regulate the expression of miR-26a. nih.gov Upregulation of miR-26a has been shown to promote apoptosis in hypoxia-treated H9c2 cells, and emodin can reduce this apoptosis by regulating miR-26a. nih.gov

miR-34a: this compound's aglycone, emodin, has been linked to the regulation of miR-34a. This miRNA is known to promote cellular senescence by suppressing SIRT1, a deacetylase that negatively regulates p53. bmbreports.org Overexpression of miR-34a has been observed in patients with Type 1 Diabetes Mellitus. jcrpe.org

Table 2: Modulation of miRNA Expression by Emodin

| miRNA | Effect of Emodin | Cellular Context |

|---|---|---|

| miR-138 | Upregulation | Hypoxia-induced H9c2 cells nih.gov |

| miR-26a | Negative regulation | Hypoxia-treated H9c2 cells nih.gov |

| miR-34a | Associated with regulation | Cellular senescence, Type 1 Diabetes Mellitus bmbreports.orgjcrpe.org |

Glutamate (B1630785) Transporter-1 (GLT-1) and Neuronal Nitric Oxide Synthase (nNOS) Activity

This compound and its aglycone, emodin, have demonstrated neuroprotective activities through their influence on glutamate transporters and neuronal nitric oxide synthase.

Emodin has been shown to increase the expression of Glutamate Transporter-1 (GLT-1). researchgate.netfrontiersin.org This is significant as GLT-1 is crucial for clearing glutamate from the synaptic cleft, and its upregulation can reduce glutamate-induced excitotoxicity. researchgate.net

Furthermore, this compound is described as a potential new uncoupler of neuronal nitric oxide synthase (nNOS) from its anchoring protein, postsynaptic density protein-95 (PSD-95). biocrick.comchemfaces.comtargetmol.com This uncoupling activity is considered a neuroprotective mechanism against stroke. chemfaces.com

Table 3: Effects on Neuronal Proteins

| Compound | Target | Effect | Implication |

|---|---|---|---|

| Emodin | Glutamate Transporter-1 (GLT-1) | Increased expression researchgate.netfrontiersin.org | Reduction of glutamate toxicity researchgate.netresearchgate.net |

| This compound | nNOS-PSD-95 | Uncoupler biocrick.comchemfaces.comtargetmol.com | Neuroprotection against stroke chemfaces.com |

Enzyme Modulation and Inhibition by this compound

This compound exhibits inhibitory effects on several key enzymes involved in bacterial pathogenesis and inflammatory processes.

Bacterial Neuraminidase (BNA) Inhibition

This compound, isolated from the medicinal plant Polygonum cuspidatum, is a potent and noncompetitive inhibitor of bacterial neuraminidase (BNA). biocrick.combiodeep.cnbiodeep.cnmedchemexpress.com It has an IC50 value of 0.85 μM for BNA inhibition. biodeep.cnbiodeep.cnmedchemexpress.com Interestingly, the glucosides of emodin are significantly more potent inhibitors of BNA than their corresponding aglycones. nih.gov For instance, emodin has an IC50 of 5.4 μM, whereas its glucoside, emodin-8-O-β-D-glucopyranoside, has an IC50 of 0.43 μM. nih.gov

Table 4: Inhibition of Bacterial Neuraminidase

| Compound | Type of Inhibition | IC50 Value |

|---|---|---|

| This compound | Noncompetitive biodeep.cnbiodeep.cnmedchemexpress.com | 0.85 μM biodeep.cnbiodeep.cnmedchemexpress.com |

| Emodin | Not specified | 5.4 μM nih.gov |

| Emodin-8-O-β-D-glucopyranoside | Not specified | 0.43 μM nih.gov |

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Suppression

The aglycone, emodin, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory response. Aloe-emodin (B1665711), a similar compound, dose-dependently inhibited iNOS mRNA expression and nitric oxide production. researchgate.net It also suppressed the levels of COX-2 mRNA and prostaglandin (B15479496) E2 production. researchgate.net Other related anthraquinones like chrysophanol (B1684469) and physcion (B1677767) also suppress COX-2 and iNOS expression. e-nps.or.kr Emodin and its glucoside, emodin-8-O-β-D-glucopyranoside, have been found to significantly inhibit nitric oxide production in hepatocytes by decreasing the protein and mRNA levels of iNOS. ffhdj.com

Aldose Reductase (AR) Activity Modulation

Emodin demonstrates selective inhibitory activity against aldose reductase (AR), an enzyme implicated in the development of diabetic complications. nih.gov It has been shown to inhibit human AR with an IC50 value of 2.69 ± 0.90 μM. nih.gov Enzyme kinetic studies revealed an uncompetitive inhibition against AR. nih.gov In contrast, chrysophanol, which differs from emodin only by the absence of a hydroxyl group at position 3, showed no inhibitory activity against AR. nih.gov Emodin 8-glucoside has also been found to inhibit rat lens aldose reductase with an IC50 of 14.4 μM in a cell-free assay. caymanchem.com

Table 5: Inhibition of Aldose Reductase

| Compound | Target Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Emodin | Human Aldose Reductase | 2.69 ± 0.90 μM nih.gov | Uncompetitive nih.gov |

| Emodin 8-glucoside | Rat Lens Aldose Reductase | 14.4 μM caymanchem.com | Not specified |

Histone Deacetylase (HDAC) and Histone Acetyltransferase (HAT) Regulation

The epigenetic regulation of gene expression through histone modification is a critical area of investigation in molecular pharmacology. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are two families of enzymes that play a pivotal role in this process by controlling the acetylation status of histone proteins, thereby modulating chromatin structure and gene accessibility. While direct studies on this compound's interaction with these enzymes are limited, a significant body of research has focused on its aglycone, emodin. The available evidence strongly suggests that emodin functions as an HDAC inhibitor.

Pharmacokinetic studies indicate that anthraquinone (B42736) glycosides, such as this compound, are hydrolyzed by intestinal microflora into their active aglycone forms, which are then absorbed. frontiersin.org This metabolic conversion is crucial, as it implies that the biological activities observed following the administration of this compound are likely attributable to the systemic presence of emodin. Therefore, the research findings on emodin's regulation of HDACs are of high relevance.

In vitro studies have demonstrated that emodin can directly inhibit the activity of HDAC enzymes. scirp.orgunimi.itsemanticscholar.org This inhibitory action leads to an increase in histone acetylation, a state associated with a more relaxed chromatin structure and increased gene transcription. Research has particularly highlighted the role of emodin as an HDAC inhibitor in the context of cardiovascular disease. scirp.orgunimi.it For instance, in models of pathological cardiac hypertrophy, emodin treatment was found to inhibit HDAC activity, leading to changes in cardiac gene expression that are comparable to those induced by well-established HDAC inhibitors like Trichostatin A (TSA). unimi.itsemanticscholar.org

The inhibitory effect of emodin has been observed across different classes of HDACs, including Class I, IIa, and IIb, indicating a broad-spectrum inhibitory profile. unimi.it This inhibition of HDAC activity by emodin results in the normalization of gene expression patterns that are typically altered during pathological processes. unimi.it Specifically, in cardiac myocytes, emodin's HDAC inhibition was associated with an increase in histone acetylation and the attenuation of hypertrophic responses. unimi.itsemanticscholar.org

The following tables summarize the key research findings regarding the regulation of HDAC by emodin, the active aglycone of this compound.

Table 1: Research Findings on Emodin's HDAC Inhibition

| Research Focus | Model System | Key Findings | Citations |

| Cardiac Hypertrophy | Neonatal Rat Ventricular Myocytes (NRVMs) | Emodin inhibits Class I, IIa, and IIb HDAC activity, increases histone acetylation, and attenuates phenylephrine-induced hypertrophy. | unimi.it |

| Cardiac Gene Expression | Neonatal Rat Ventricular Myocytes (NRVMs) | Emodin normalizes cardiac gene expression with changes similar to the HDAC inhibitor Trichostatin A (TSA). | unimi.itsemanticscholar.org |

| In Vitro HDAC Activity | Test tube assays | Emodin directly inhibits HDAC activity. | scirp.orgunimi.it |

| Pathological Cardiac Hypertrophy | In vivo and in vitro models | Emodin blocks pathological cardiac hypertrophy, consistent with its role as an HDAC inhibitor. | scirp.org |

Therapeutic Potential and Mechanistic Insights of Emodin 1 O Beta D Glucoside in Disease Models

Anti-Cancer Mechanisms of Emodin (B1671224) 1-O-beta-D-glucoside

Emodin 1-O-beta-D-glucoside, a natural anthraquinone (B42736) glycoside, has demonstrated significant anti-cancer properties across a variety of cancer types. Its therapeutic potential stems from its ability to modulate multiple cellular processes involved in tumor development and progression. The following sections detail the specific anti-cancer mechanisms of this compound.

Inhibition of Tumor Cell Proliferation across Various Cancer Types

This compound has been shown to inhibit the proliferation of a range of tumor cells. Studies have identified its suppressive activity against various cancer cell lines, including K562 (chronic myelogenous leukemia), Raji (Burkitt's lymphoma), and HeLa (cervical cancer). chemfaces.comnih.gov The compound also shows inhibitory effects on lung, breast, ovarian, and hepatocellular carcinoma cells. researchgate.netmdpi.com

Research comparing emodin and its glucoside derivative found that while emodin generally exhibits higher suppressive activity, this compound still demonstrates notable inhibition of tumor cell proliferation. For instance, at a concentration of 10 µg/ml, this compound inhibited the proliferation of K562 cells by 18% and Raji cells by 25%. chemfaces.comnih.gov

Table 1: Inhibitory Effects of Emodin and its Derivatives on Tumor Cell Proliferation

| Compound | Cell Line | Concentration (µg/ml) | Inhibition (%) |

|---|---|---|---|

| Emodin | K562 | 10 | 97±3.4 |

| This compound | K562 | 10 | 18±7.3 |

| Emodin | Raji | 10 | 98±5.0 |

| This compound | Raji | 10 | 25±5.0 |

Data sourced from studies on anthraquinones from *Polygonum hypoleucum Ohwi.* chemfaces.comnih.gov

Induction of Apoptosis in Malignant Cells

A key mechanism of the anti-cancer action of this compound is the induction of apoptosis, or programmed cell death, in malignant cells. mdpi.comresearchgate.net This process is crucial for eliminating cancerous cells without inducing an inflammatory response. The parent compound, emodin, has been extensively studied and shown to trigger apoptosis through various signaling pathways. mdpi.comfrontiersin.org

Emodin initiates apoptosis by activating both extrinsic and intrinsic pathways. frontiersin.org It can upregulate the FasL signaling pathway, a key component of the extrinsic route. frontiersin.org Furthermore, it influences the intrinsic pathway by causing a decline in the mitochondrial membrane potential and activating factors like Cytochrome c, Caspase-9, and Apoptosis-Inducing Factor (AIF). frontiersin.org Studies have shown that emodin treatment leads to a significant increase in apoptotic cells, with one study reporting a rise from 11.84% in control groups to 72.72% in emodin-treated hepatocellular carcinoma cells. frontiersin.org This is accompanied by the activation of key apoptosis-related proteins such as cleaved-caspase 9 and 3, Apaf-1, and Bax. frontiersin.org

Suppression of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Emodin and its derivatives have been found to suppress this process. nih.govplos.org Emodin has been shown to inhibit angiogenesis in pancreatic cancer tissues and other cancer models. plos.orgspandidos-publications.com

The anti-angiogenic effects are partly mediated by the downregulation of pro-angiogenic factors. Emodin treatment has been observed to decrease the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.govplos.org It also inhibits the phosphorylation of the VEGF receptor, further impeding the signaling cascade that promotes blood vessel formation. mdpi.comsemanticscholar.org Additionally, emodin has been found to reduce the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix, a crucial step in angiogenesis. plos.orgmdpi.com

Inhibition of Cancer Cell Migration, Invasion, and Metastasis

The spread of cancer cells to distant organs, a process involving migration, invasion, and metastasis, is a major cause of cancer-related mortality. This compound's parent compound, emodin, has been shown to effectively inhibit these processes. researchgate.netthno.org

Emodin interferes with multiple steps of the metastatic cascade. It has been found to inhibit epidermal growth factor (EGF)-induced migration in various human cancer cell lines by targeting the phosphatidylinositol 3-kinase (PI3K)-Cdc42/Rac1 signaling pathway. nih.gov Furthermore, emodin can suppress the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. thno.org It achieves this by inhibiting the expression of EMT-inducing factors and the signaling of pathways like TGF-β. frontiersin.orgthno.org

Reversal of Multidrug Resistance and Chemo-sensitization

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of chemotherapy drugs. frontiersin.org Emodin and its derivatives have demonstrated the ability to reverse MDR and sensitize cancer cells to conventional chemotherapeutic agents. omicsonline.orgnih.gov

One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which pump drugs out of the cancer cells. nih.gov Emodin has been shown to downregulate the expression of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. mdpi.comnih.gov For example, emodin has been found to enhance the sensitivity of lung cancer cells to cisplatin (B142131) by reducing P-gp expression. mdpi.com It also reverses resistance to drugs like doxorubicin (B1662922) by inhibiting P-gp and other MDR-related proteins like MRP1. omicsonline.orgmdpi.com This chemo-sensitizing effect makes emodin a promising candidate for combination therapy.

Specific Target Engagement in Cancer Pathways

The anti-cancer effects of this compound and its aglycone, emodin, are attributed to their interaction with specific molecular targets within cancer-related signaling pathways. nih.govunt.edu

Table 2: Specific Molecular Targets of Emodin in Cancer Pathways

| Target | Cancer Type(s) | Effect of Emodin | Reference(s) |

|---|---|---|---|

| HER-2/neu | Breast, Lung | Suppresses tyrosine kinase activity, represses proliferation and metastasis-associated properties. | unt.educore.ac.uk |

| CXCR4 | Lung, Prostate | Downregulates expression, inhibits cell migration and invasion. | mdpi.commdpi.com |

| Androgen Receptor | Prostate | Downregulates expression, inhibits cell growth. | cmu.edu.twoncotarget.com |

| HSP90AA1 | Various | Interacts with and potentially inhibits its function, contributing to the degradation of client proteins involved in cancer progression. |

This table summarizes key molecular targets of emodin, the aglycone of this compound.

Emodin has been shown to directly inhibit the tyrosine kinase activity of Human Epidermal Growth Factor Receptor 2 (HER-2/neu), a key driver in certain breast and lung cancers. unt.educore.ac.uk This inhibition represses the proliferation and metastatic potential of HER-2-overexpressing cancer cells. core.ac.uk The compound also downregulates the expression of the chemokine receptor CXCR4, which is involved in cancer cell migration and invasion, by suppressing the nuclear translocation of p65. mdpi.commdpi.com In prostate cancer, emodin has been found to downregulate the androgen receptor, leading to the inhibition of cancer cell growth. cmu.edu.twoncotarget.com

Neuroprotective Effects of this compound

This compound, a natural compound, has demonstrated significant neuroprotective properties in various experimental models. Its ability to counteract neuronal damage stems from a multifaceted mechanism of action, including protection against ischemic injury, attenuation of glutamate-induced neurotoxicity, and mitigation of neuroinflammation and oxidative stress.

Protection Against Ischemia/Reperfusion Injury

This compound has shown promise in protecting the brain from damage caused by ischemia-reperfusion (I/R) injury, a condition that occurs when blood supply is restored to tissue after a period of oxygen deprivation. In animal models of focal cerebral ischemia, treatment with this compound has been found to reduce the size of the cerebral infarction and decrease neurological deficit scores in a dose-dependent manner. researchgate.netbiocrick.com The protective effects are attributed, in part, to its antioxidant properties. researchgate.netbiocrick.com

Studies have shown that emodin and its glucoside derivative can alleviate nerve cell injury following I/R in rat models of middle cerebral artery occlusion (MCAO). nih.govnih.gov The mechanism involves the activation of the ERK-1/2 signaling pathway, which in turn leads to the upregulation of the anti-apoptotic protein Bcl-2 and the glutamate (B1630785) transporter-1 (GLT-1), and the suppression of activated caspase-3. nih.govnih.govmdpi.com This cascade of events helps to inhibit neuronal apoptosis and reduce the generation of reactive oxygen species (ROS). nih.govnih.gov

Table 1: Effects of this compound on Ischemia/Reperfusion Injury

| Model | Key Findings | References |

|---|---|---|

| Rat MCAO model | Reduced neurological deficit score and cerebral infarction area. | researchgate.netbiocrick.com |

| Rat MCAO model | Alleviated nerve cell injury. | nih.govnih.gov |

| PC12 cells (in vitro) | Restored cell viability, reduced ROS production and glutamate release. | nih.govmdpi.com |

| Rat MCAO model | Increased Bcl-2 and GLT-1 expression, suppressed activated-caspase 3. | nih.govnih.govmdpi.com |

Attenuation of Glutamate Neurotoxicity

Excessive glutamate, an excitatory neurotransmitter, can lead to neuronal damage and death, a phenomenon known as glutamate neurotoxicity. This compound has been shown to inhibit neuronal damage induced by glutamate. researchgate.netbiocrick.comchemfaces.comncats.io This neuroprotective effect is linked to its ability to decrease extracellular glutamate levels. nih.gov

In cultured cortical cells from fetal rats, this compound demonstrated protective effects against glutamate-induced neurotoxicity. biocrick.com The compound's ability to cross the blood-brain barrier allows it to distribute within the brain tissue and exert its neuroprotective actions directly. researchgate.netbiocrick.com By modulating glutamate transporter-1 (GLT-1) expression, this compound helps to clear excess glutamate from the synaptic cleft, thereby preventing excitotoxicity. nih.govmdpi.com

Mitigation of Neuroinflammation and Oxidative Stress in Neurological Disorders

Neuroinflammation and oxidative stress are key pathological features of many neurological disorders. Emodin and its derivatives have been shown to possess potent anti-inflammatory and antioxidant properties. acs.orgnih.govsemanticscholar.org Emodin can inhibit inflammatory markers such as nuclear factor kappa B (NF-ĸB), tumor necrosis factor (TNF-α), and various interleukins (IL-1β, IL-6, IL-8). nih.gov

This compound exerts its antioxidative effects by increasing the activity of superoxide (B77818) dismutase (SOD) and the total antioxidative capability, while decreasing the level of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue. biocrick.com In models of neuroinflammation, emodin has been found to alleviate hydrogen peroxide-induced inflammation and oxidative stress in neuroblastoma cells by inhibiting the PI3K/mTOR/GSK3β pathway. nih.govscispace.com This suggests that emodin and its glucoside may be potential therapeutic agents for neurodegenerative diseases where neuroinflammation and oxidative stress play a significant role. nih.gov

Potential in Alzheimer's Disease and Cognitive Impairment Models

Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau proteins, leading to cognitive decline. Emodin has shown potential in AD models by interfering with these pathological processes. It has been found to inhibit the aggregation of Aβ42 and reduce Aβ deposition in the brains of transgenic mice, leading to an amelioration of cognitive impairment. nih.gov

Emodin demonstrates neuroprotective effects against Aβ-induced neurotoxicity and counteracts other AD-like features, including tau hyperphosphorylation, neuron loss, and synaptic damage. acs.orgjournal-jop.org Furthermore, emodin and this compound have been shown to inhibit acetylcholinesterase (AChE) activity, which could help to improve cholinergic function and cognitive deficits. acs.org In animal models of cognitive impairment, emodin treatment has been associated with improved performance in learning and memory tasks. journal-jop.org

Table 2: Effects of Emodin and its Glucoside in Alzheimer's Disease Models

| Model | Key Findings | References |

|---|---|---|

| Alzheimer's transgenic mice | Ameliorated cognitive impairment by 60%-70%; decreased Aβ deposition by 50%-70%. | nih.gov |

| Rat model of AD | Counteracted Aβ overproduction, tau hyperphosphorylation, and neuron loss. | journal-jop.org |

| In vitro | Inhibited AChE protein activity. | acs.org |

| Rat model | Improved cognitive deficits in the Morris water maze test. | journal-jop.org |

Regulation of Neurotrophic Factors and Synaptic Plasticity